Sodium myreth sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

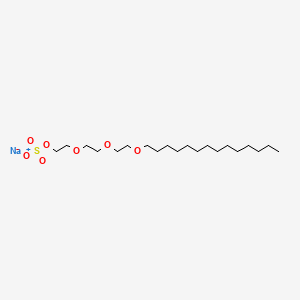

Sodium myreth sulfate is a useful research compound. Its molecular formula is C20H41NaO7S and its molecular weight is 448.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Sodium myreth sulfate is primarily utilized in the cosmetics industry due to its multifunctional properties:

- Cleansing Agent : It effectively removes dirt and oils from the skin and hair. Its oil-loving portion captures grime, while the water-loving part facilitates rinsing away impurities .

- Foaming Agent : This compound generates stable foam, which enhances the sensory experience of products like shampoos and body washes .

- Emulsifying Agent : this compound allows for the stable mixing of oil and water phases in creams and lotions, improving product texture and performance .

Common Products

| Product Type | Typical Concentration (%) | Functionality |

|---|---|---|

| Shampoos | 10 - 25 | Cleansing, foaming |

| Body Washes | 10 - 20 | Cleansing, emulsifying |

| Facial Cleansers | 1 - 15 | Gentle cleansing |

| Toothpastes | < 5 | Foaming, aiding distribution |

Safety Assessments

Research indicates that this compound is generally considered safe for use in cosmetics at typical concentrations. However, formulations containing around 7% this compound have been reported to cause mild ocular irritation in both animal studies and human tests . The Cosmetic Ingredient Review (CIR) panel concluded that when used within established limits (usually below 5% to 50%), this compound poses minimal risk to consumers .

Research Insights

This compound's effectiveness as a surfactant has been supported by various studies. For instance:

- A study demonstrated that this compound could effectively replace harsher surfactants like SLES in formulations without compromising performance while being milder on the skin .

- Another investigation highlighted its role in enhancing the solubility of active ingredients in cosmetic formulations, thereby improving overall product efficacy .

Analyse Chemischer Reaktionen

Ethoxylation of Myristyl Alcohol

Myristyl alcohol (tetradecanol) reacts with ethylene oxide under alkaline conditions to form myristyl ethoxylate:

C14H29OH+n(C2H4O)NaOHC14H29(OCH2CH2)nOH

Key Conditions :

-

Catalyst : Sodium hydroxide (NaOH)

-

Temperature : 120–180°C

-

Pressure : 1–5 atm

Sulfation with Chlorosulfuric Acid

The ethoxylated alcohol is treated with chlorosulfuric acid to form the sulfate ester, which is neutralized with sodium hydroxide:

C14H29(OCH2CH2)nOH+ClSO3H→C14H29(OCH2CH2)nOSO3H+HClC14H29(OCH2CH2)nOSO3H+NaOH→C14H29(OCH2CH2)nOSO3Na+H2O

Key Conditions :

-

Reagent Ratio : 1:1 molar ratio of ethoxylate to chlorosulfuric acid

Contamination with 1,4-Dioxane

During ethoxylation, ethylene oxide may cyclize to form 1,4-dioxane , a Group 2B carcinogen ( ):

2C2H4O→C4H8O2(1,4-dioxane)

Mitigation :

Reactivity with Oxidizing Agents

SMS reacts exothermically with strong oxidizers (e.g., peroxides, hypochlorites), leading to decomposition ( ):

SMS+Oxidizer→SO42−+CO2+H2O+byproducts

Hazardous Products : Sulfur oxides, carbon monoxide.

Hydrolysis Under Acidic/Basic Conditions

SMS undergoes hydrolysis in extreme pH conditions, breaking the sulfate ester bond:

Acidic Hydrolysis

C14H29(OCH2CH2)nOSO3Na+H+→C14H29(OCH2CH2)nOH+NaHSO4

Basic Hydrolysis

C14H29(OCH2CH2)nOSO3Na+OH−→C14H29(OCH2CH2)nOH+SO42−

Stability Data :

| Condition | Stability | Source |

|---|---|---|

| pH 7.5–8.5 | Stable (10% aqueous) | |

| pH <5 or >10 | Gradual hydrolysis |

Thermal Decomposition

At temperatures >200°C, SMS decomposes into volatile organic compounds (VOCs) and sulfur oxides ( ):

SMSΔCxHy+SOx+H2O

Photodegradation

Exposure to UV light accelerates degradation, necessitating light-protected storage ( ).

Eigenschaften

CAS-Nummer |

25446-80-4 |

|---|---|

Molekularformel |

C20H41NaO7S |

Molekulargewicht |

448.6 g/mol |

IUPAC-Name |

sodium;2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl sulfate |

InChI |

InChI=1S/C20H42O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-16-25-17-18-26-19-20-27-28(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChI-Schlüssel |

MDSQKJDNWUMBQQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

25446-80-4 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.